1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is a heterocyclic compound belonging to the triazine family. Triazines are recognized for their diverse chemical properties and applications across various fields, including agriculture, pharmaceuticals, and materials science. This specific compound features a triazine ring substituted with furanyl, methoxyphenyl, and methylthio groups, which may bestow unique chemical and biological properties that enhance its utility in scientific research and applications.
The compound is cataloged under the CAS number 832686-58-5 and is available from chemical suppliers for research purposes. Its molecular formula is , with a molecular weight of 299.3 g/mol.
1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- is classified as a triazine derivative due to the presence of a triazine ring structure. It can also be categorized based on its functional groups—specifically as a substituted triazine due to the presence of the furanyl and methoxyphenyl substituents.
The synthesis of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- typically involves multi-step organic reactions. Key steps include:
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while reducing costs and environmental impact. Techniques such as using catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry are commonly employed in modern synthetic chemistry.
The molecular structure of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- can be represented by its canonical SMILES notation: COC1=CC=C(C=C1)C2=C(N=C(N=N2)SC)C3=CC=CO3
. The InChI key for this compound is HKAOVUKGIQLZSM-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure.
InChI=1S/C15H13N3O2S/c1-19-11-7-5-10(6-8-11)13-14(12-4-3-9-20-12)16-15(21-2)18-17-13/h3-9H,1-2H3
.The compound can engage in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- likely involves interactions with various molecular targets:
The physical properties of 1,2,4-Triazine, 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- include:
Property | Data |
---|---|
Melting Point | Not specified |
Solubility | Not specified |
Appearance | Not specified |
Chemical properties include reactivity with various reagents as discussed earlier. The stability of the compound under different conditions can also influence its applications in scientific research.
1,2,4-Triazine derivatives like 5-(2-furanyl)-6-(4-methoxyphenyl)-3-(methylthio)- have significant potential in various scientific fields:
This compound exemplifies how modifications in chemical structure can lead to diverse functionalities and applications in science and industry.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8